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Introduction

AV5124 is a novel investigational antiviral agent developed as a treatment for influenza virus
infections. It is designed as a prodrug of its active metabolite, AV5116, a potent inhibitor of the
influenza virus cap-dependent endonuclease (CEN).[1][2] This strategic prodrug approach is
pivotal to overcoming the limitations of oral bioavailability often associated with this class of
inhibitors, thereby enhancing the therapeutic potential of the active compound. This technical
guide provides a comprehensive overview of the prodrug strategy of AV5124, detailing its
mechanism of action, experimental validation, and key data supporting its development.

The Prodrug Concept: Enhancing Oral
Bioavailability

The primary rationale behind the development of AV5124 as a prodrug is to improve the
systemic exposure of the active antiviral agent, AV5116, following oral administration.[1]
Prodrugs are inactive or less active molecules that are converted into the active pharmacologic
agent in vivo, often through enzymatic or chemical transformation. In the case of AV5124, a
promoiety is chemically attached to the active AV5116 molecule, which is designed to be
cleaved off after absorption, releasing the active drug.

Chemical Structures
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The chemical structures of AV5124 and its active metabolite AV5116 are crucial to
understanding the prodrug strategy.

e AV5116 (Active Metabolite): This molecule contains the core pharmacophore responsible for
inhibiting the influenza virus CEN.

e AV5124 (Prodrug): This is a modified version of AV5116, where a promoiety is attached,
likely via an ester linkage, to enhance its physicochemical properties for improved oral
absorption.

Mechanism of Action: From Prodrug to Active
Inhibitor

The therapeutic efficacy of AV5124 is contingent on a two-step process: efficient absorption of
the prodrug followed by its conversion to the active metabolite, AV5116.

Oral Absorption of AV5124

AV5124 is designed to have improved lipophilicity and/or solubility characteristics compared to
AV5116, facilitating its absorption across the gastrointestinal tract into the bloodstream.

Enzymatic Conversion to AV5116

Following absorption, AV5124 undergoes enzymatic hydrolysis to release the active drug,
AV5116. While the specific enzymes have not been definitively identified in the available
literature, this conversion is characteristic of esterase activity, which is abundant in the plasma,
liver, and other tissues. The likely mechanism is the cleavage of an ester bond linking the
promoiety to the active drug.

Inhibition of Influenza Virus Cap-Dependent
Endonuclease by AV5116

Once liberated, AV5116 targets the cap-dependent endonuclease activity of the influenza virus
polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching” process,
where the virus cleaves the 5' caps from host pre-mRNAS to prime its own transcription. By
inhibiting this process, AV5116 effectively blocks viral gene transcription and replication.[1]
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Data Presentation

The following tables summarize the key quantitative data that underscores the effectiveness of
the AV5124 prodrug strategy.

Table 1: In Vitro Antiviral Activity of AV5116

Virus Strain Assay Type IC50 / EC50 (nM) Reference
Influenza A ) Comparable to

Plague Reduction o [1]
(HIN1)pdmO09 Baloxavir Acid

) Comparable to
Influenza A (H3N2) Plague Reduction o [1]
Baloxavir Acid

) Comparable to
Influenza B Plague Reduction o [1]
Baloxavir Acid

BXA-resistant ) More potent than
Plague Reduction o [1]
A(HIN1)pdmO09 (I138T) Baloxavir Acid
Table 2: Pharmacokinetic Parameters of AV5116 in Mice
Administr . .
. Compoun Cmax AUC Bioavaila Referenc

ation Dose .

d (ng/mL) (ng*h/mL) bility (%) e
Route
Intravenou

AV5116 2 mgl/kg - - - [1]
s
Oral AV5116 15 mg/kg - - 1.4 [1]

24x higher 18x higher
Oral AV5124 15 mg/kg in lungs vs in lungs vs 23.9 [1]

plasma plasma

Table 3: In Vivo Efficacy of AV5124 in a Mouse Model of
Influenza A (HIN1)pdmO09 Infection
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Treatment Group Dose (mg/kg) Survival Rate (%) Reference
AV5124 20 60 [1]
AV5124 50 100 [1]
Control - 0 [1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific
findings. The following sections outline the protocols for key experiments cited in the
development of AV5124.

Synthesis of AV5124 and AV5116

The synthesis of AV5124 and its active metabolite AV5116 involves multi-step organic
chemistry procedures. The detailed synthesis schemes and analytical characterization are
provided in the supplementary materials of the primary publication by Ivashchenko et al., 2021.

[1]

In Vitro Antiviral Assays

Plague Reduction Assay:

e Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to
confluence.

e The cells are infected with a specific strain of influenza virus in the presence of varying
concentrations of the test compound (AV5116).

 After an incubation period to allow for virus adsorption, the cells are overlaid with a medium
containing agarose and the test compound.

e The plates are incubated for a further period to allow for plaque formation.

» Plaques are visualized by staining with crystal violet, and the number of plaques is counted.
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The 50% effective concentration (EC50) is calculated as the concentration of the compound
that reduces the number of plaques by 50% compared to the untreated virus control.[1]

Cytotoxicity Assay:

MDCK cells are seeded in 96-well plates.

The cells are exposed to a range of concentrations of the test compounds (AV5124 and
AV5116).

Cell viability is assessed using a standard method, such as the MTT or MTS assay, which
measures mitochondrial metabolic activity.

The 50% cytotoxic concentration (CC50) is determined as the concentration of the
compound that reduces cell viability by 50%.[1]

In Vivo Efficacy Studies in a Mouse Model

Female BALB/c mice are intranasally infected with a lethal dose of mouse-adapted influenza
A (HIN1)pdmOS9 virus.

The mice are then treated orally with AV5124 at different doses (e.g., 20 and 50 mg/kg) or a
vehicle control at specified time points post-infection.

The animals are monitored daily for changes in body weight and survival for a period of 14
days.

On a predetermined day post-infection, a subset of mice from each group is euthanized, and
their lungs are collected to determine viral titers via plaque assay.[1]

Pharmacokinetic Studies in Mice

Male CD-1 mice are administered either AV5116 intravenously or AV5124 orally.

Blood samples are collected at various time points after administration.

e Plasma is separated, and the concentrations of AV5116 are quantified using a validated

analytical method, such as LC-MS/MS.
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e Pharmacokinetic parameters, including Cmax, AUC, and oral bioavailability, are calculated
using standard non-compartmental analysis.[1]

Mandatory Visualization
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AV5124 Prodrug Activation and Mechanism of Action
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AV5124 prodrug activation and mechanism of action.
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In Vivo Efficacy Study Workflow
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Workflow for in vivo efficacy studies.
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Conclusion

The prodrug strategy employed for AV5124 represents a successful approach to enhance the
oral bioavailability of the potent influenza cap-dependent endonuclease inhibitor, AV5116.[1]
The significant improvement in systemic exposure and the resulting robust in vivo efficacy
highlight the value of this drug design.[1] The data strongly support the continued development
of AV5124 as a promising oral therapeutic agent for the treatment of influenza. Further
investigation into the specific enzymes responsible for the prodrug conversion could provide
deeper insights into its metabolism and potential for drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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